molecular formula C7H8N4S B2595114 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine CAS No. 1152560-53-6

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2595114
CAS No.: 1152560-53-6
M. Wt: 180.23
InChI Key: JIHUIMWXIGIDFN-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1H-pyrazole-1-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-1-ylmethyl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which provides a versatile framework for chemical modifications. This dual structure allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7-10-6(5-12-7)4-11-3-1-2-9-11/h1-3,5H,4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHUIMWXIGIDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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